molecular formula C9H16O2 B3040163 Methyl (2E)-3,4,4-trimethylpent-2-enoate CAS No. 16466-25-4

Methyl (2E)-3,4,4-trimethylpent-2-enoate

Cat. No.: B3040163
CAS No.: 16466-25-4
M. Wt: 156.22 g/mol
InChI Key: UNEGESGXUGUEAS-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2E)-3,4,4-trimethylpent-2-enoate is an organic compound belonging to the ester family It is characterized by its unique structure, which includes a double bond in the E-configuration and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2E)-3,4,4-trimethylpent-2-enoate can be synthesized through several methods. One common approach involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3,4,4-trimethylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products vary depending on the nucleophile used but generally include derivatives with new functional groups.

Scientific Research Applications

Methyl (2E)-3,4,4-trimethylpent-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

    Medicine: Research into its potential as a prodrug or in drug delivery systems is ongoing.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2E)-3,4,4-trimethylpent-2-enoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and carboxylic acid. This hydrolysis is crucial for its potential use as a prodrug, where the active compound is released upon enzymatic cleavage.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2E)-3,4,4-trimethylpent-2-enoate: Unique due to its specific structure and E-configuration.

    Methyl (2Z)-3,4,4-trimethylpent-2-enoate: The Z-isomer with different spatial arrangement.

    Ethyl (2E)-3,4,4-trimethylpent-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

This compound is unique due to its specific E-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its isomers and analogs.

Properties

IUPAC Name

methyl (E)-3,4,4-trimethylpent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7(9(2,3)4)6-8(10)11-5/h6H,1-5H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEGESGXUGUEAS-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2E)-3,4,4-trimethylpent-2-enoate
Reactant of Route 2
Reactant of Route 2
Methyl (2E)-3,4,4-trimethylpent-2-enoate
Reactant of Route 3
Reactant of Route 3
Methyl (2E)-3,4,4-trimethylpent-2-enoate
Reactant of Route 4
Reactant of Route 4
Methyl (2E)-3,4,4-trimethylpent-2-enoate
Reactant of Route 5
Reactant of Route 5
Methyl (2E)-3,4,4-trimethylpent-2-enoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl (2E)-3,4,4-trimethylpent-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.